molecular formula C17H20N6O B15292047 Ruxolitinib-amide CAS No. 1911644-32-0

Ruxolitinib-amide

Cat. No.: B15292047
CAS No.: 1911644-32-0
M. Wt: 324.4 g/mol
InChI Key: JZKNOTYMYVXDNN-UHFFFAOYSA-N
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Description

Ruxolitinib-amide is a derivative of ruxolitinib, a well-known Janus kinase (JAK) inhibitor. Ruxolitinib is primarily used to treat myelofibrosis, polycythemia vera, and steroid-refractory graft-versus-host disease. It works by inhibiting JAK1 and JAK2, which are involved in cytokine signaling and hematopoiesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ruxolitinib involves several key steps. One method includes reacting a compound of formula II with a compound of formula IV or a salt thereof to obtain a compound of formula III. This compound is then subjected to an acyl halogenation reaction, an amidation reaction, and a reaction dehydrating an amide to form a cyano group or removing the protecting group to prepare ruxolitinib . The process is characterized by brief steps, high stereoselectivity, mild reaction conditions, and convenient post-treatment.

Industrial Production Methods

The industrial production of ruxolitinib follows similar synthetic routes but is optimized for large-scale production. The process avoids using expensive asymmetric reaction catalysts, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Ruxolitinib-amide undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds.

Scientific Research Applications

Ruxolitinib-amide has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study JAK inhibition and its effects on various biochemical pathways.

    Biology: Investigated for its role in modulating immune responses and cytokine signaling.

    Medicine: Explored for its potential in treating various hematological disorders and inflammatory conditions.

    Industry: Utilized in the development of new therapeutic agents targeting JAK pathways

Mechanism of Action

Ruxolitinib-amide exerts its effects by inhibiting JAK1 and JAK2. These kinases are part of the JAK-STAT signaling pathway, which is crucial for cytokine signaling and hematopoiesis. By inhibiting these kinases, this compound blocks the dysregulated cell signaling pathways, preventing abnormal blood cell proliferation and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ruxolitinib-amide is unique due to its high selectivity for JAK1 and JAK2, making it highly effective in treating conditions characterized by aberrant JAK-STAT signaling. Its ability to inhibit both JAK1 and JAK2 sets it apart from other inhibitors that may target only one of these kinases .

Properties

CAS No.

1911644-32-0

Molecular Formula

C17H20N6O

Molecular Weight

324.4 g/mol

IUPAC Name

3-cyclopentyl-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)pyrazol-1-yl]propanamide

InChI

InChI=1S/C17H20N6O/c18-15(24)7-14(11-3-1-2-4-11)23-9-12(8-22-23)16-13-5-6-19-17(13)21-10-20-16/h5-6,8-11,14H,1-4,7H2,(H2,18,24)(H,19,20,21)

InChI Key

JZKNOTYMYVXDNN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(CC(=O)N)N2C=C(C=N2)C3=C4C=CNC4=NC=N3

Origin of Product

United States

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